3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
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Overview
Description
3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom, a methoxy group, and a tetrahydrofuran ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the tetrahydrofuran ring: This step may involve nucleophilic substitution reactions or other suitable methods to attach the tetrahydrofuran moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the bromine atom or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Lacks the methoxy and tetrahydrofuran groups.
5-methoxy-1H-1,2,4-triazole: Lacks the bromine and tetrahydrofuran groups.
1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Lacks the bromine and methoxy groups.
Uniqueness
The presence of the bromine atom, methoxy group, and tetrahydrofuran ring in 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole may confer unique chemical reactivity and biological activity compared to its analogs. These structural features could influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-bromo-5-methoxy-1-(oxolan-2-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-12-7-9-6(8)10-11(7)5-3-2-4-13-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBDCNOWSGRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1C2CCCO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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